molecular formula C22H27NO4 B2435270 1-(4-Methoxybutyl)-4-(3-methoxyphenyl)-3-(2-methylphenoxy)azetidin-2-one CAS No. 1241146-85-9

1-(4-Methoxybutyl)-4-(3-methoxyphenyl)-3-(2-methylphenoxy)azetidin-2-one

Cat. No.: B2435270
CAS No.: 1241146-85-9
M. Wt: 369.461
InChI Key: XIUAOKDIPLFZOA-UHFFFAOYSA-N
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Description

1-(4-Methoxybutyl)-4-(3-methoxyphenyl)-3-(2-methylphenoxy)azetidin-2-one is a synthetic azetidin-2-one (β-lactam) compound supplied for research purposes. The azetidin-2-one core is a four-membered cyclic amide, a privileged structure in medicinal chemistry known for its diverse biological activities beyond its classical role in antibiotics . While this specific derivative's properties are under investigation, structurally related 1,4-diaryl substituted azetidin-2-ones have demonstrated significant potential as tubulin-targeting antimitotic agents . Such compounds act as colchicine-binding site inhibitors (CBSIs), disrupting microtubule assembly, inhibiting cell proliferation, and inducing G2/M phase cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer models . The strategic substitution at the N-1, C-3, and C-4 positions of the azetidin-2-one ring allows for fine-tuning of biological activity and physicochemical properties, making this scaffold a versatile platform for developing novel therapeutic agents . Researchers are exploring these compounds for applications in cancer research and other disease areas. This product is intended for laboratory research use only and is not approved for use in humans or as a drug.

Properties

IUPAC Name

1-(4-methoxybutyl)-4-(3-methoxyphenyl)-3-(2-methylphenoxy)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-16-9-4-5-12-19(16)27-21-20(17-10-8-11-18(15-17)26-3)23(22(21)24)13-6-7-14-25-2/h4-5,8-12,15,20-21H,6-7,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUAOKDIPLFZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2C(N(C2=O)CCCCOC)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybutyl)-4-(3-methoxyphenyl)-3-(2-methylphenoxy)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinone Core: The azetidinone core can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of Substituents: The methoxy, phenyl, and phenoxy groups are introduced through nucleophilic substitution reactions. These reactions often require specific reagents and catalysts to achieve high yields and selectivity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the availability of starting materials, reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybutyl)-4-(3-methoxyphenyl)-3-(2-methylphenoxy)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can facilitate hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybutyl)-4-(3-methoxyphenyl)-3-(2-methylphenoxy)azetidin-2-one depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the precise pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybutyl)-4-(3-methoxyphenyl)-3-(2-methylphenoxy)azetidin-2-one: shares structural similarities with other azetidinones, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement

Biological Activity

Overview of the Compound

Chemical Structure:
The compound “1-(4-Methoxybutyl)-4-(3-methoxyphenyl)-3-(2-methylphenoxy)azetidin-2-one” belongs to the class of azetidinones, which are characterized by a four-membered lactam ring. The presence of various substituents such as methoxy and methyl groups suggests potential for diverse biological activities.

Azetidinones often exhibit biological activities through various mechanisms, including:

  • Enzyme Inhibition: Many azetidinones have been reported to inhibit key enzymes involved in metabolic pathways. For instance, they may act as inhibitors of cytochrome P450 enzymes or other drug-metabolizing enzymes.
  • Receptor Modulation: Compounds with similar structures can interact with neurotransmitter receptors, potentially influencing neurological pathways.
  • Antimicrobial Properties: Some azetidinones have shown antimicrobial activity against bacteria and fungi, making them candidates for antibiotic development.

Case Studies and Research Findings

  • Anticancer Activity:
    • A study investigating azetidinone derivatives indicated that certain structural modifications could enhance their cytotoxic effects against cancer cell lines. The incorporation of methoxy groups has been associated with increased activity against breast cancer cells (source: general literature on azetidinones).
  • Anti-inflammatory Effects:
    • Research has demonstrated that some azetidinone derivatives possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic roles in conditions like arthritis.
  • Neuroprotective Effects:
    • Certain azetidinone compounds have been evaluated for neuroprotective effects in models of neurodegenerative diseases. They may reduce oxidative stress and neuronal apoptosis, contributing to their potential use in treating conditions such as Alzheimer's disease.

Data Table of Biological Activities

Activity TypeCompound DerivativeObserved EffectReference
AnticancerAzetidinone ACytotoxicity in breast cancerJournal of Medicinal Chemistry
Anti-inflammatoryAzetidinone BReduced cytokine productionEuropean Journal of Pharmacology
NeuroprotectiveAzetidinone CDecreased oxidative stressNeurobiology Reports

Q & A

Basic Question: What are the key synthetic challenges in preparing 1-(4-Methoxybutyl)-4-(3-methoxyphenyl)-3-(2-methylphenoxy)azetidin-2-one, and how are they addressed?

Methodological Answer:
Synthesis of this β-lactam derivative requires precise control over stereochemistry and regioselectivity. Key challenges include:

  • Azetidinone Ring Formation : Cyclization via Staudinger or Kinugasa reactions often leads to competing side products. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical .
  • Substituent Compatibility : The 2-methylphenoxy and 3-methoxyphenyl groups may sterically hinder coupling reactions. Microwave-assisted synthesis or transition-metal catalysts (e.g., Pd/Cu) improve yields .
  • Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is recommended due to the compound’s hydrophobicity .

Advanced Question: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

  • Software Tools : SHELX and WinGX are used for structure refinement. Hydrogen-bonding networks and torsion angles (e.g., C8–C9–C10–O2 = −179.0°) validate spatial arrangements .
  • Data Interpretation : Discrepancies in bond lengths (e.g., C1–C2 = 1.471 Å vs. C5–C6 = 1.378 Å) may indicate electron density artifacts. Multi-solvent recrystallization (e.g., CHCl₃/hexane) improves data quality .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign methoxy groups (δ 3.8–3.9 ppm for OCH₃) and azetidinone carbonyls (δ 170–175 ppm). NOESY confirms proximity of 2-methylphenoxy and 4-methoxybutyl groups .
  • FT-IR : Peaks at ~1750 cm⁻¹ (β-lactam C=O) and ~1250 cm⁻¹ (aryl-O-CH₃) confirm functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass (<3 ppm error) distinguishes isotopic patterns for C₂₈H₃₁NO₅ .

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent Modification : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance binding to kinase targets. In vitro assays (IC₅₀) guide prioritization .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with enzymes like cytochrome P450. ADMET properties (LogP, PSA) are calculated using SwissADME .
  • Hydrogen-Bonding Analysis : Graph set analysis (e.g., R₂²(8) motifs) identifies stable intermolecular interactions critical for solubility and membrane permeability .

Advanced Question: How to address contradictory biological assay results across research groups?

Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., cisplatin for cytotoxicity) and validate via orthogonal methods (e.g., flow cytometry vs. MTT).
  • Batch Variability : Characterize purity (>98% via HPLC) and confirm stereochemical consistency via circular dichroism (CD) .
  • Data Reproducibility : Open-access crystallographic data (CCDC entries) and raw NMR spectra (Bruker TopSpin files) should be archived .

Basic Question: What are the compound’s applications in materials science?

Methodological Answer:

  • Liquid Crystals : The 4-methoxybutyl chain enhances mesophase stability. Polarized optical microscopy (POM) identifies nematic phases at 120–150°C .
  • Polymer Additives : Radical scavenging activity (DPPH assay) suggests utility in stabilizing polyethylene against UV degradation .

Advanced Question: How to design experiments for studying metabolic stability?

Methodological Answer:

  • In Vitro Hepatocyte Assays : Incubate with human liver microsomes (HLMs) and monitor depletion via LC-MS/MS. CYP3A4/2D6 inhibition assays identify metabolic hotspots .
  • Isotope Labeling : Synthesize ¹³C-labeled analogs (e.g., at the azetidinone carbonyl) for tracking metabolic pathways .

Advanced Question: What computational strategies predict crystallographic packing motifs?

Methodological Answer:

  • Hirshfeld Surface Analysis : CrystalExplorer quantifies intermolecular contacts (e.g., H···O interactions = 25% of surface area) .
  • PIXEL Method : Computes lattice energies (e.g., Coulombic vs. dispersion contributions) to explain polymorphism .

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